(2R)-4-phenylbutan-2-amine hydrochloride
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Overview
Description
(2R)-4-phenylbutan-2-amine hydrochloride is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its phenyl group attached to a butan-2-amine backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4-phenylbutan-2-one.
Reductive Amination: The key step involves reductive amination, where the ketone is converted to the amine using a reducing agent like sodium cyanoborohydride in the presence of an amine source such as ammonia or a primary amine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(2R)-4-phenylbutan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-4-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-phenylbutan-2-amine hydrochloride: The enantiomer of (2R)-4-phenylbutan-2-amine hydrochloride.
4-phenylbutan-2-amine: The non-chiral version of the compound.
Phenethylamine: A structurally related compound with similar biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This chiral specificity is crucial in pharmaceutical applications where the desired therapeutic effect is often enantiomer-specific.
Properties
CAS No. |
826-16-4 |
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Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2R)-4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
LVQSUJANKVLTKT-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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